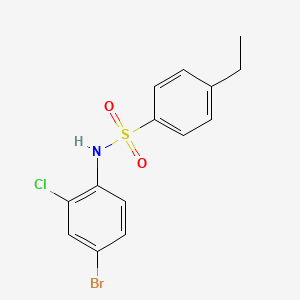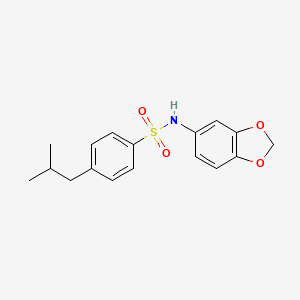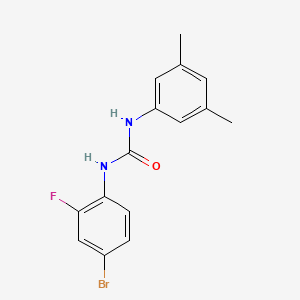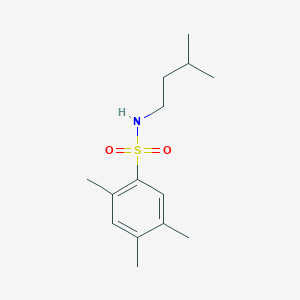![molecular formula C17H25N5O2 B10962274 N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(3-methylbutyl)piperazin-1-yl]acetamide](/img/structure/B10962274.png)
N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(3-methylbutyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(3-METHYLBUTYL)-1-PIPERAZINYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(3-METHYLBUTYL)-1-PIPERAZINYL]ACETAMIDE typically involves the following steps:
Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction with an appropriate halide.
Introduction of the Acetamide Group: The final step involves the acylation of the piperazine derivative with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the benzoxadiazole core.
Reduction: Reduction reactions could target the nitro group in the benzoxadiazole ring, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(3-METHYLBUTYL)-1-PIPERAZINYL]ACETAMIDE depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Fluorescent Properties: The benzoxadiazole core is known for its fluorescent properties, which can be utilized in imaging or sensing applications.
Comparison with Similar Compounds
Similar Compounds
Benzoxadiazole Derivatives: Compounds with similar benzoxadiazole cores, such as 4-amino-2,1,3-benzoxadiazole.
Piperazine Derivatives: Compounds with similar piperazine rings, such as 1-benzylpiperazine.
Uniqueness
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(3-METHYLBUTYL)-1-PIPERAZINYL]ACETAMIDE is unique due to the specific combination of the benzoxadiazole core and the piperazine ring, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C17H25N5O2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(3-methylbutyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C17H25N5O2/c1-13(2)6-7-21-8-10-22(11-9-21)12-16(23)18-14-4-3-5-15-17(14)20-24-19-15/h3-5,13H,6-12H2,1-2H3,(H,18,23) |
InChI Key |
LVUKVTXITXYYRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CCN(CC1)CC(=O)NC2=CC=CC3=NON=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-methylpropyl)-N-[4-(methylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B10962204.png)
![4-[1-butyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B10962208.png)

![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B10962216.png)


![4-cyano-N,N-diethyl-3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2-carboxamide](/img/structure/B10962231.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10962236.png)


![1-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10962253.png)
methanone](/img/structure/B10962266.png)

![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B10962278.png)
